1,3-Di-tert-butylbenzene (DTB) is an organic compound classified as a dialkylbenzene. It is a colorless liquid at room temperature with a characteristic hydrocarbon odor []. DTB is not naturally abundant and is typically synthesized in a laboratory setting. Its significance in scientific research stems from its unique properties, which make it a valuable tool in various fields [, ].
The key feature of DTB's structure is the presence of a benzene ring (six-membered carbon ring with alternating single and double bonds) substituted at positions 1 and 3 with two bulky tert-butyl groups (C(CH3)3) []. These bulky groups hinder rotation around the carbon-carbon bonds connecting them to the benzene ring, leading to hindered rotation and potentially affecting reactivity [].
1,3-Di-tert-butylbenzene finds application as an analytical reagent in the study of metabolic profiles. It acts as an internal standard in the analysis of biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) []. This application takes advantage of its well-defined chemical and physical properties, including high stability, low volatility, and good solubility in organic solvents [].
Research suggests that 1,3-Di-tert-butylbenzene exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria []. However, the specific mechanisms of action and the potential for development as an antimicrobial agent require further investigation [].